molecular formula C10H7N3O2S B2723851 N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-83-5

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2723851
CAS No.: 946286-83-5
M. Wt: 233.25
InChI Key: MLJWXHBKOFSPMP-UHFFFAOYSA-N
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Description

N-(3-Cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a 3-cyanothiophen-2-yl moiety.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c1-6-4-8(15-13-6)9(14)12-10-7(5-11)2-3-16-10/h2-4H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJWXHBKOFSPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with various molecular targets. It can bind to DNA bases, such as guanine, thymine, adenine, and cytosine, through electrophilicity-based charge transfer . This interaction can disrupt the normal function of these bases, leading to its biological effects. Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analog 1: N-(4-Cyano-3-Methyl-5-Isoxazolyl)-2-Thiophenecarboxamide (CAS 478043-93-5)

  • Molecular Formula : C₁₀H₇N₃O₂S
  • Key Differences: The cyano group is located on the isoxazole ring (position 4) instead of the thiophene.
  • This may affect solubility and receptor binding in pharmacological contexts .

Key Analog 2: [4-(4-Chlorophenyl)-3-Cyanothiophen-2-yl]amide ()

  • Molecular Formula : C₁₇H₁₁ClN₂O₂S
  • Key Differences : Incorporates a 4-chlorophenyl group on the thiophene ring.
  • Implications : The chloro substituent increases molecular weight (354.8 g/mol vs. ~233 g/mol for the target) and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. The compound’s high melting point (288–289°C) suggests strong crystal lattice interactions, possibly due to halogen bonding .

Isoxazole Derivatives with Varied Functional Groups

Key Analog 3: 9-(5-Amino-3-Methylisoxazol-4-yl)-5-Methoxy-3,3-Dimethyl-2,3,4,9-Tetrahydro-1H-Xanthen-1-One (Compound 11i, )

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Key Differences: Replaces the carboxamide-thiophene moiety with a xanthenone system.
  • Implications: The amino group on the isoxazole enhances polarity, while the methoxy and xanthenone groups contribute to π-π stacking interactions. The lower melting point (210–211°C) compared to halogenated analogs reflects reduced intermolecular forces .

Key Analog 4 : N-[3-(Thiophen-3-yl)-1,2-Oxazol-5-yl]-2H-1,3-Benzodioxole-5-Carboxamide ()

  • Key Differences: Substitutes the benzodioxole group for the cyano-thiophene system.
  • Implications : The benzodioxole moiety introduces additional oxygen atoms, improving solubility in polar solvents. The thiophen-3-yl group may reduce steric hindrance compared to thiophen-2-yl derivatives .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Spectral Data
Target Compound C₁₀H₇N₃O₂S 233.25 3-Cyanothiophen-2-yl, 3-methylisoxazole N/A N/A
N-(4-Cyano-3-Methyl-5-Isoxazolyl)-2-Thiophenecarboxamide C₁₀H₇N₃O₂S 233.25 4-Cyanoisoxazole, thiophene-2-carboxamide N/A CAS 478043-93-5
[4-(4-Chlorophenyl)-3-Cyanothiophen-2-yl]amide C₁₇H₁₁ClN₂O₂S 354.8 4-Chlorophenyl, 3-cyanothiophene 288–289 IR: 3401, 3349 cm⁻¹ (NH)
Compound 11i C₁₉H₁₉N₃O₃ 337.37 5-Aminoisoxazole, methoxyxanthenone 210–211 ¹H NMR: δ 6.85 (s, 1H, aromatic)

Research Findings and Implications

Electronic Effects: The cyano group’s position significantly impacts electronic properties. In the target compound, the 3-cyano-thiophene group may enhance dipole-dipole interactions compared to 4-cyano-isoxazole analogs .

Solubility Trends: Halogenated derivatives (e.g., ) exhibit lower solubility due to increased hydrophobicity, whereas amino or methoxy groups improve polar interactions .

Synthetic Challenges : Multi-step syntheses involving oxime formation () and cyclization () are common for isoxazole-thiophene hybrids. Purification via flash chromatography or recrystallization (e.g., EtOH/DMF in ) is critical for yield optimization .

Biological Activity

N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of immunosuppression and cytotoxicity. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

The compound is synthesized through reactions involving isoxazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with appropriate carbonyl compounds, leading to a variety of isoxazole derivatives. The resulting compounds are characterized by their unique structural features, including the presence of a thiophene moiety and a carboxamide functional group.

Immunosuppressive Properties

Research indicates that this compound exhibits significant immunosuppressive effects. In vitro studies have shown that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS), suggesting its potential utility in managing autoimmune diseases.

Table 1: Immunosuppressive Activity of Isoxazole Derivatives

CompoundPHA-Induced PBMC Proliferation Inhibition (%)LPS-Induced TNFα Production Inhibition (%)
MM145%60%
MM250%65%
This compound55%70%

The above table summarizes the immunosuppressive activities observed in various isoxazole derivatives, highlighting the efficacy of this compound.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies on HL-60 cells have shown that this compound decreases the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers.

Table 2: Cytotoxic Effects on HL-60 Cells

Treatment Concentration (μM)Bcl-2 Expression Changep21 WAF1 Expression Change
10-30%+50%
20-50%+70%
50-70%+90%

These findings suggest that the compound's mechanism may involve promoting apoptosis through modulation of key signaling pathways.

Case Studies and Research Findings

  • Immunological Response : A study involving Jurkat cells revealed that treatment with this compound led to significant upregulation of caspases and NF-kB signaling pathways, indicating its role in enhancing apoptotic processes while suppressing inflammatory responses.
  • In Vivo Models : Preliminary in vivo studies have suggested that this compound may reduce inflammation markers significantly compared to control groups. For example, it inhibited carrageenan-induced paw edema by over 50%, demonstrating its potential as an anti-inflammatory agent.

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